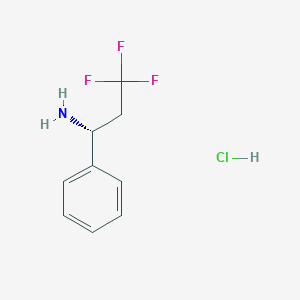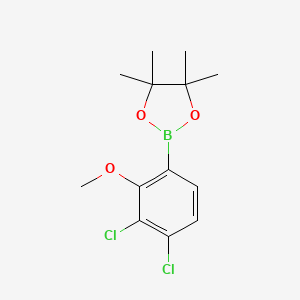
2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“(3,4-Dichloro-2-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 2096329-64-3 . It has a molecular weight of 220.85 and its IUPAC name is 3,4-dichloro-2-methoxyphenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3,4-Dichloro-2-methoxyphenyl)boronic acid” is 1S/C7H7BCl2O3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3,11-12H,1H3 .
Physical And Chemical Properties Analysis
“(3,4-Dichloro-2-methoxyphenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere .
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety in this compound makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. These reactions involve coupling aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryl or polyaryl compounds. Researchers use this method extensively in organic synthesis to create complex molecules, such as pharmaceutical intermediates and natural products .
Fluorescent Probes and Sensors
The electron-rich boron atom in (3,4-Dichloro-2-methoxyphenyl)boronic acid allows for the design of fluorescent probes and sensors. By attaching a fluorophore to the boronic acid group, scientists can develop molecular probes that selectively bind to specific analytes (e.g., sugars, catechols, or diols). These probes find applications in bioimaging, drug delivery, and environmental monitoring .
Antibacterial Agents
Researchers have explored boronic acid derivatives as potential antibacterial agents. The unique structural features of (3,4-Dichloro-2-methoxyphenyl)boronic acid may allow it to interact with bacterial enzymes or cell wall components, disrupting bacterial growth. Further studies are needed to evaluate its efficacy and safety .
Organocatalysis
Boronic acids can serve as organocatalysts in various chemical transformations. They participate in Lewis acid-base interactions, enabling enantioselective reactions. Researchers have used boronic acids in asymmetric allylation, aldol reactions, and other catalytic processes .
Materials Science
The boron atom in (3,4-Dichloro-2-methoxyphenyl)boronic acid contributes to its unique electronic properties. Scientists have explored its use in designing organic semiconductors, light-emitting materials, and conducting polymers. These applications are relevant for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Supramolecular Chemistry
Boronic acids exhibit reversible covalent interactions with diols and other Lewis bases. Researchers have utilized this property to design supramolecular assemblies, such as molecular receptors and sensors. These systems can selectively bind to specific molecules, leading to applications in drug delivery, molecular recognition, and host-guest chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGQYDNZCWBCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146038 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2121513-28-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



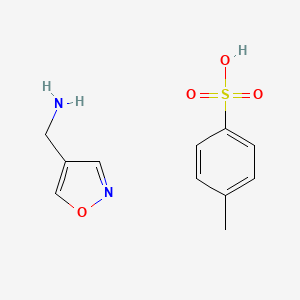
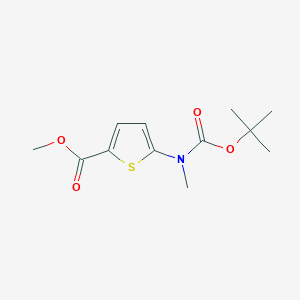


![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)
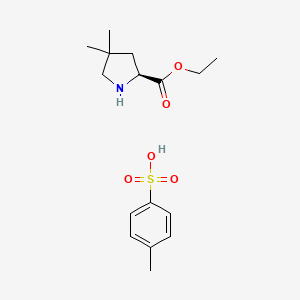
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)
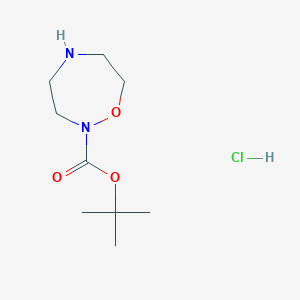

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)

